Benzenamine, 4-chloro-N-methyl-N-phenyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-chloro-N-methyl-N-phenyl- can be achieved through several methods. One common approach involves the reaction of 4-chloroaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the methyl group replaces one of the hydrogen atoms on the nitrogen atom of the aniline derivative.
Another method involves the direct methylation of 4-chloroaniline using formaldehyde and formic acid under acidic conditions
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 4-chloro-N-methyl-N-phenyl- typically involves large-scale methylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-chloro-N-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The chlorine atom in the para position can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
Benzenamine, 4-chloro-N-methyl-N-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-chloro-N-methyl-N-phenyl- involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers. Its unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-chloro-N-methyl-: This compound lacks the phenyl group on the nitrogen atom, resulting in different chemical properties and reactivity.
Benzenamine, 4-methyl-N-phenyl-:
Benzenamine, N,N-dimethyl-: Both hydrogen atoms on the nitrogen are replaced with methyl groups, leading to different chemical behavior.
Uniqueness
Benzenamine, 4-chloro-N-methyl-N-phenyl- is unique due to the presence of both a chlorine atom and a phenyl group on the nitrogen atom. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
174307-94-9 |
---|---|
Molecular Formula |
C13H12ClN |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
4-chloro-N-methyl-N-phenylaniline |
InChI |
InChI=1S/C13H12ClN/c1-15(12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h2-10H,1H3 |
InChI Key |
XBYLRNFTVJJVDF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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